3-(Piperidin-4-yl)benzo[d]isoxazole
Overview
Description
“3-(Piperidin-4-yl)benzo[d]isoxazole” is a chemical compound that has been identified as a potential and selective GlyT1 inhibitor . It has been found to be a privileged scaffold of atypical antipsychotic agents .
Synthesis Analysis
The synthesis of “3-(Piperidin-4-yl)benzo[d]isoxazole” involves several steps. For instance, 2-alkoxy-5-substituted benzoates were prepared by substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols. The substituted esters were then hydrolyzed by sodium hydroxide to afford the corresponding acids .Molecular Structure Analysis
The molecular structure of “3-(Piperidin-4-yl)benzo[d]isoxazole” includes a benzisoxazole (a benzene-fused isoxazole) and a piperidine .Chemical Reactions Analysis
The chemical reactions involving “3-(Piperidin-4-yl)benzo[d]isoxazole” include reactions with triflic anhydride, which converts the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group. This group can then be coupled with 4-fluorophenylboronic acid or substituted by some alkyl amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Piperidin-4-yl)benzo[d]isoxazole” include a molecular weight of 238.72 and a density of 1.144g/cm3 .Scientific Research Applications
Antimicrobial and Antifungal Activities
3-(Piperidin-4-yl)benzo[d]isoxazole and its derivatives have shown promising antimicrobial and antifungal activities. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties, potentially leading to new classes of antimicrobial agents:
- Antimicrobial and Antifungal Properties : A study synthesized derivatives of 3-(Piperidin-4-yl)benzo[d]isoxazole and evaluated their antimicrobial and antifungal properties, finding that some compounds showed good activity against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
- Thiourea and Urea Derivatives : Another study synthesized thiourea and urea derivatives of 3-(Piperidin-4-yl)benzo[d]isoxazole, which showed efficacy as antimicrobial and antioxidant agents, representing a new class of lead compounds (Sudhamani et al., 2015).
Antipsychotic Studies
Benzisoxazole derivatives, including 3-(Piperidin-4-yl)benzo[d]isoxazole, have been studied for their antipsychotic properties, particularly in the treatment of disorders associated with dopamine and serotonin receptors:
- Dopamine D2 and Serotonin 5HT2 Receptors : Research focused on the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives and evaluated their efficacy as antipsychotic drugs with minimal extrapyramidal symptoms (EPS), targeting dopamine D2 and serotonin 5HT2 receptors (Chandra & SharadaA, 2014).
Synthesis and Structural Characterization
Several studies have been conducted to synthesize and structurally characterize 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives:
- Novel Heterocycles Synthesis : A novel bioactive heterocycle derivative was synthesized from 3-(Piperidin-4-yl)benzo[d]isoxazole. The structural characterization included techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018).
- Phosphoramidate Derivatives : Research on new phosphoramidate derivatives of 3-(Piperidin-4-yl)benzo[d]isoxazole revealed promising antimicrobial properties. The study involved synthesis and molecular docking studies (Sivala et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-piperidin-4-yl-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIQPPQTKPFHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004428 | |
Record name | 3-(Piperidin-4-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)benzo[d]isoxazole | |
CAS RN |
84163-68-8 | |
Record name | 3-(Piperidin-4-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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